molecular formula C18H15N3O2 B2509800 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile CAS No. 1241618-22-3

4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile

Cat. No.: B2509800
CAS No.: 1241618-22-3
M. Wt: 305.337
InChI Key: BNDDOHVNZCLNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it suitable for various fields, including drug synthesis, organic electronics, and materials science.

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include nitration, amination, and coupling reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate or a precursor in drug synthesis.

    Industry: It is used in the development of organic electronic materials and other advanced materials.

Mechanism of Action

The mechanism by which 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a compound of interest in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Similar compounds include:

  • 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzene
  • 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzoic acid These compounds share structural similarities but differ in their functional groups and resulting properties.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-3-10-20(13-15-6-4-14(2)5-7-15)17-9-8-16(12-19)11-18(17)21(22)23/h1,4-9,11H,10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDDOHVNZCLNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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